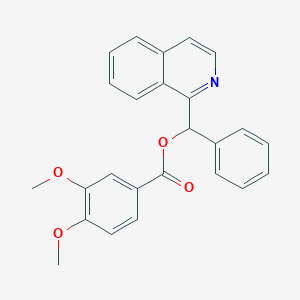
Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives has been explored through various reactions. In one study, dimethyl 2-(o-acylbenzoyl)-1,2-dihydroisoquinoline-1-phosphonates were prepared from isoquinoline, o-acylbenzoyl chloride, and trimethyl phosphite. An intramolecular Wittig-Horner reaction with LDA yielded good yields of 13-substituted 8H-dibenzo[a,g]quinolizin-8-ones, which are important due to their isoquinoline alkaloid skeleton . Another approach involved the photochemical reaction of N-methyl-1,8-naphthalenedicarboximide with phenylacetylene, leading to the formation of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, characterized by various spectroscopic methods and X-ray crystallography . Additionally, reductive cyclization of a tetrahydroisoquinoline derivative with triethyl phosphite produced a benzimidazo[2,1-a]isoquinoline, with its structure confirmed by spectroscopic analyses .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione was determined to belong to the monoclinic space group P21/n, with specific cell parameters and a total of four molecules per unit cell . In another study, the structure of 3-(4-(dimethylamino)phenyl)-2-(phenylamino)isoquinolin-1(2H)-one and related compounds was confirmed through X-ray crystal analysis, providing detailed information about the crystal systems and space groups .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that lead to the formation of complex heterocyclic compounds. The intramolecular Wittig-Horner reaction is one such reaction that has been successfully used to synthesize isoquinoline alkaloid skeletons . Photochemical reactions have also been employed to create novel isoquinoline derivatives, as demonstrated by the synthesis of a cyclobut[i]isoquinoline dione . Furthermore, reductive cyclization has been used to form benzimidazo[2,1-a]isoquinoline structures . These reactions highlight the versatility of isoquinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are closely related to their molecular structures. The crystallographic data obtained from X-ray analysis provides insights into the physical properties such as crystal system, space group, and cell parameters . The chemical properties are inferred from the types of reactions these compounds can participate in, such as cyclization and oxidation reactions. For example, the electrochemical oxidation of certain isoquinoline derivatives does not yield the expected products but instead gives dibenzo[b,f]cycloheptane derivatives, indicating the influence of molecular structure on chemical reactivity . The reactivity of isoquinoline derivatives with nucleophiles is also affected by the presence of an annelated benzene ring .
Applications De Recherche Scientifique
Stereochemistry and Synthesis
Research by Collins et al. (1989) explored the stereochemistry of some 3-amino(aryl)methylphthalides and their conversion into 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-l(2H)-ones. This study highlights the intricacies of stereochemical configurations and their impact on the synthesis of complex organic compounds (Collins, Janowski, & Prager, 1989).
Cytotoxicity Studies
Deady and Rodemann (2001) conducted synthesis and cytotoxicity studies of reduced Benzimidazo[2,1-a]isoquinolines, providing insights into the potential anticancer properties of these compounds. Their research showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (Deady & Rodemann, 2001).
Electrochemical Oxidation
Carmody, Sainsbury, and Newton (1980) investigated the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This study provides valuable information on the chemical behavior and potential applications of these compounds in synthetic chemistry (Carmody, Sainsbury, & Newton, 1980).
Phosphorus Ylides Reactions
Abdou, Fahmy, and Kamel (2002) explored insertion reactions with phosphorus ylides, focusing on reactions between 4-(4-Methylphenyl)-2,3-benzoxazin-1-one and alkylidene phosphoranes. Their findings contribute to the understanding of the synthesis of substituted isoquinolines, demonstrating the versatility of these compounds in organic synthesis (Abdou, Fahmy, & Kamel, 2002).
Heterocyclic Compound Synthesis
Kametani, Fujimoto Yasuo, and Mizushima (1975) highlighted the formation of benzimidazo[2,1-a]isoquinoline through the reductive cyclization of tetrahydro-6,7-dimethoxy-1-(4,5-dimethoxy-2-nitrophenethyl)isoquinoline. This study showcases the methods for synthesizing complex heterocyclic compounds, which have applications in pharmaceuticals and materials science (Kametani, Fujimoto Yasuo, & Mizushima, 1975).
Propriétés
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)25(27)30-24(18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXYBOUEBNNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
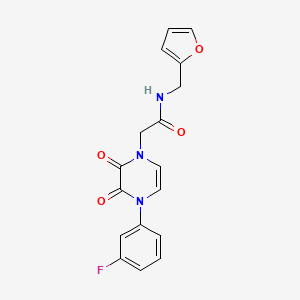
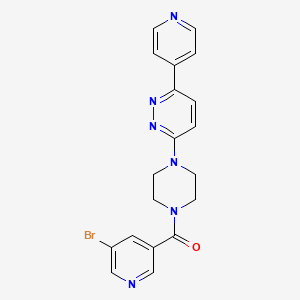
![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
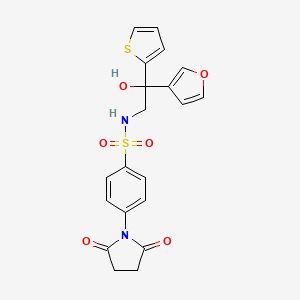
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

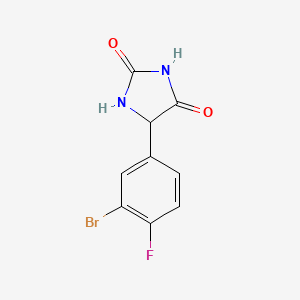
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)
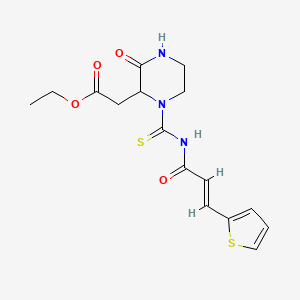
![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)